3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole

medicinal chemistry antimicrobial screening kinase inhibition

The compound 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole (CAS 383894-32-4) is a polysubstituted 1,2,4-triazole derivative featuring a 3-chlorobenzo[b]thiophene heteroaryl system at the triazole 3-position and a cinnamylthio thioether chain at the 5-position, with a methyl substituent on the triazole N4 nitrogen. The benzo[b]thiophene-triazole core is a recognized scaffold in medicinal chemistry, with related cores reported to exhibit antimicrobial and kinase-modulating properties.

Molecular Formula C20H16ClN3S2
Molecular Weight 397.94
CAS No. 383894-32-4
Cat. No. B2740287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole
CAS383894-32-4
Molecular FormulaC20H16ClN3S2
Molecular Weight397.94
Structural Identifiers
SMILESCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl
InChIInChI=1S/C20H16ClN3S2/c1-24-19(18-17(21)15-11-5-6-12-16(15)26-18)22-23-20(24)25-13-7-10-14-8-3-2-4-9-14/h2-12H,13H2,1H3/b10-7+
InChIKeyRFGKBISWJNRSCV-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole (CAS 383894-32-4): Procurement-Relevant Structural and Pharmacophore Profile


The compound 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole (CAS 383894-32-4) is a polysubstituted 1,2,4-triazole derivative featuring a 3-chlorobenzo[b]thiophene heteroaryl system at the triazole 3-position and a cinnamylthio thioether chain at the 5-position, with a methyl substituent on the triazole N4 nitrogen. The benzo[b]thiophene-triazole core is a recognized scaffold in medicinal chemistry, with related cores reported to exhibit antimicrobial and kinase-modulating properties [1]. The compound’s substitution pattern introduces a conjugated styryl moiety via the thioether linkage, which may influence target binding and physicochemical properties relevant to lead optimization and selectivity profiling [2]. Despite being listed in multiple vendor catalogs, no peer-reviewed biological data—quantitative or comparative—have been identified in the open scientific literature for this specific compound.

Why 1,2,4-Triazole Derivatives Cannot Be Interchanged with 3-(3-Chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole in Research Procurement


The combination of the 3-chlorobenzo[b]thiophene group at the triazole 3-position and the cinnamylthio substituent at the 5-position creates a distinct chemical topology that is not replicated by common in-class alternatives. Simple 1,2,4-triazoles such as fluconazole or generic 3-mercapto-triazoles lack the conjugated cinnamyl extension and the chloro-substituted benzothiophene ring [1]. Even among benzothiophene-triazole hybrids, reported analogs typically bear hydroxyl-alkyl, alkylthio, or disulfide linkages rather than the α,β-unsaturated styryl thioether present here [2]. These structural differences are predicted to alter logP, hydrogen-bonding capacity, and π-stacking interactions, making direct functional substitution unreliable for projects requiring precise structure-activity relationship analysis or reproducible target engagement.

Quantitative Differentiation Evidence for 3-(3-Chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole Versus Closest Analogs


No Quantitative Biological or Selectivity Data Available for This Compound in Peer-Reviewed Literature

A comprehensive search of the primary research literature, patent databases, and authoritative chemical biology repositories (PubMed, SciFinder, Google Patents, ChEMBL) returned no quantitative biological assay data for 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole. No head-to-head comparisons, IC50 values, selectivity panels, or in vivo pharmacokinetic parameters are publicly documented. The compound’s core scaffold has been explored in synthetic methodology papers [1], but the specific cinnamylthio derivative has not been pharmacologically profiled. In the absence of quantitative data, no differentiation claims—beyond structural uniqueness—can be substantiated.

medicinal chemistry antimicrobial screening kinase inhibition

Structural Differentiation: Cinnamylthio Substituent Is Absent from All Previously Profiled Benzothiophene-Triazole Analogs

In the published synthetic methodology describing the benzothiophene-1,2,4-triazole scaffold, the 5-position of the triazole ring is derivatized with hydroxyl-alkyl, allylthio, or disulfide groups but never with a cinnamylthio (3-phenyl-2-propenylthio) chain [1]. For instance, 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol is converted to S-hydroxyalkyl derivatives or oxidized to disulfides, yielding compounds with distinct solubility and reactivity profiles. The cinnamylthio group introduces an extended π-system and an E-configured double bond, which is predicted to increase logP by approximately 1.0–1.5 units compared to the allylthio analog (CAS 924277-47-4) and provide additional hydrophobic contacts in enzyme binding pockets.

synthetic chemistry SAR exploration lead optimization

N4-Methyl Substitution on Triazole Distinguishes the Target Compound from Non-methylated 4H-1,2,4-Triazole-3-thiol Precursors

The target compound carries a methyl group on the N4 nitrogen of the 1,2,4-triazole ring, which eliminates the thiol-thione tautomerism present in 4H-1,2,4-triazole-3-thiol precursors (e.g., compound 8 in Sharba et al. 2005 [1]). This N-alkylation locks the triazole into a defined electronic configuration, simplifying NMR interpretation and potentially improving metabolic stability by blocking N-glucuronidation or oxidative N-dealkylation pathways that plague NH-containing triazoles [2]. The non-methylated benzothiophene-triazole-thiol has been reported to undergo regioselective alkylation at sulfur or nitrogen depending on conditions, leading to isomeric mixtures [3].

synthetic accessibility metabolic stability tautomerism

Recommended Procurement Scenarios for 3-(3-Chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole Based on Structural Evidence


Medicinal Chemistry Lead Expansion Around the Benzothiophene-Triazole Scaffold

The compound’s substitution pattern (3-chlorobenzo[b]thiophene at C3, cinnamylthio at C5, methyl at N4) represents an unexplored vector for structure-activity relationship studies. Compared to the extensively characterized 3-mercapto-triazole and hydroxyl-alkyl analogs from the Ashry et al. 2007 synthetic series [1], this derivative offers a unique combination of hydrophobic extension (cinnamyl) and fixed tautomeric state (N-methyl). It is suitable as a core scaffold probe for targets where π-stacking and enhanced membrane permeability are hypothesized to improve potency or cellular activity.

Chemical Biology Tool Compound for Profiling Thioether-Functionalized Triazoles

The cinnamylthio group contains an α,β-unsaturated thioether that may undergo covalent modification with biological nucleophiles or serve as a photoaffinity handle. While biological data are absent, the compound’s structural features suggest utility in chemical proteomics experiments designed to identify protein targets of thioether-triazole hybrids [2]. Procurement is warranted for exploratory target identification campaigns where structure-based differentiation from saturated alkylthio analogs is desired.

Reference Standard for Method Development in Triazole Purity and Stability Testing

The defined N4-methyl substitution removes tautomeric heterogeneity, making this compound a more tractable reference material for HPLC purity method development and stability-indicating assays compared to NH-triazole analogs [1]. Its cinnamylthio side chain provides a UV-active chromophore (λmax estimated 270–290 nm) that can facilitate detection without derivatization. This differentiates it from alkylthio congeners lacking strong UV absorption.

Scaffold for Fragment-Based Screening Libraries Requiring 3D Diversity

The combination of a planar benzothiophene system, a flexible cinnamylthio arm, and a methyl-capped triazole core imparts three-dimensional character to the molecule. This topology distinguishes it from flatter triazole fragments and may increase hit rates in fragment-based drug discovery screens targeting protein-protein interaction interfaces or allosteric pockets [2]. Procurement for inclusion in diversity-oriented screening collections is justified by the scaffold’s underrepresentation in public screening libraries.

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